![molecular formula C19H15ClF3N3O3 B5608821 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5608821.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

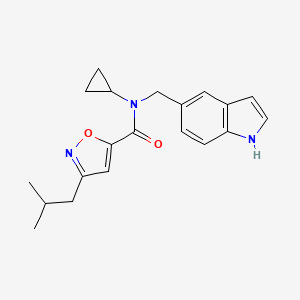

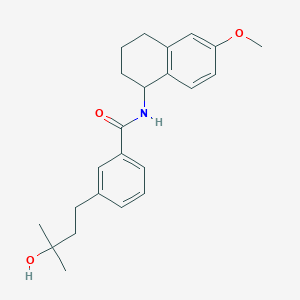

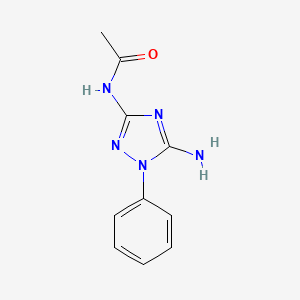

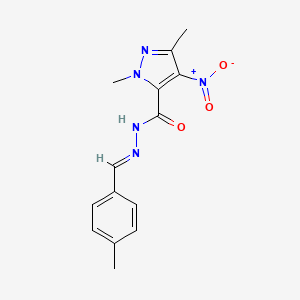

"N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide" is a chemical compound involving an oxadiazole ring, a common feature in various synthesized heterocyclic compounds noted for their diverse biological activities. This compound is part of a broader class of chemicals that have garnered interest for their potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes, beginning with the transformation of organic acids into corresponding esters, hydrazides, and then oxadiazol thiols. Final compounds are often synthesized by reacting these intermediates with specific amides in the presence of solvents like N, N-dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is typically confirmed through various spectroscopic techniques like 1H-NMR, IR, and mass spectrometry. These techniques allow for the detailed analysis of molecular parameters such as bond lengths and angles, providing insights into the molecular geometry and conformation of the compounds (Viji et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the formation of deoxythymidine monophosphate (dTMP), a precursor of one of the building blocks of DNA .

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition could lead to a decrease in the synthesis of DNA, thereby affecting the proliferation of cells .

Biochemical Pathways

The inhibition of Thymidylate synthase affects the DNA synthesis pathway . This can lead to a decrease in the proliferation of cells, which could have downstream effects on various biological processes, including cell growth and division .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The inhibition of Thymidylate synthase by this compound could lead to a decrease in DNA synthesis . This could result in the inhibition of cell proliferation, which could have potential therapeutic applications in conditions characterized by abnormal cell growth .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is acting .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF3N3O3/c1-28-15-5-3-2-4-12(15)18-25-17(29-26-18)9-8-16(27)24-14-10-11(19(21,22)23)6-7-13(14)20/h2-7,10H,8-9H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUPLIWRCDNJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-5-nitrobenzoic acid](/img/structure/B5608744.png)

![N-(4-{[{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5608752.png)

![1-methyl-4-(1-piperidinyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5608770.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5608780.png)

![methyl 2-[(4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5608788.png)

![N-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5608795.png)

![3-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5608801.png)

![N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5608818.png)

![[(3aS*,9bS*)-2-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5608836.png)

![N,N-dimethyl-2-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5608838.png)